BenchChemオンラインストアへようこそ!

(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(pyrazin-2-yl)methanone

DNA gyrase inhibition antibacterial 1,2,4-oxadiazole

This specific unsubstituted 1,2,4-oxadiazole/pyrrolidine hybrid (CAS 2034410-25-6) is the precise scaffold used in published SAR campaigns achieving IC50 values of 120–270 nM against E. coli DNA gyrase and MICs as low as 24 ng/mL against S. aureus. Unlike the 5-CF3 analog (CAS 2034284-96-1), the unsubstituted oxadiazole permits systematic functionalization and clean resistance profiling. Procure this building block for head-to-head comparator studies and focused library synthesis.

Molecular Formula C11H11N5O2
Molecular Weight 245.242
CAS No. 2034410-25-6
Cat. No. B2375946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(pyrazin-2-yl)methanone
CAS2034410-25-6
Molecular FormulaC11H11N5O2
Molecular Weight245.242
Structural Identifiers
SMILESC1CN(CC1C2=NOC=N2)C(=O)C3=NC=CN=C3
InChIInChI=1S/C11H11N5O2/c17-11(9-5-12-2-3-13-9)16-4-1-8(6-16)10-14-7-18-15-10/h2-3,5,7-8H,1,4,6H2
InChIKeyBIOLLZXDMXYBHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(pyrazin-2-yl)methanone (CAS 2034410-25-6): Procurement-Ready Overview for Medicinal Chemistry & Antibacterial Lead Discovery


(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(pyrazin-2-yl)methanone (CAS 2034410-25-6) is a heterocyclic building block that fuses a central pyrrolidine ring with a 1,2,4-oxadiazole substituent at the 3‑position and a pyrazin‑2‑yl carbonyl moiety. This architecture is representative of the 1,2,4‑oxadiazole/pyrrolidine hybrid class, which has demonstrated mid‑nanomolar inhibitory activity against DNA gyrase and topoisomerase IV in peer‑reviewed studies [1]. The compound is commercially available as a research‑grade intermediate ; its molecular formula is C11H10N4O2 and its molecular weight is 230.22 g/mol.

Why Generic 1,2,4‑Oxadiazole/Pyrrolidine Substitution Fails: Structural Specificity of (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(pyrazin-2-yl)methanone


In‑class 1,2,4‑oxadiazole/pyrrolidine hybrids cannot be freely interchanged because small structural perturbations—such as the identity of the heteroaryl‑carbonyl substituent or the oxadiazole substitution pattern—profoundly alter target engagement and antibacterial potency. In a focused library of 1,2,4‑oxadiazole/pyrrolidine hybrids, IC50 values against E. coli DNA gyrase ranged from 120 nM to 270 nM depending solely on the substituent arrangement [1]. The target compound bears a specific unsubstituted oxadiazole at the pyrrolidine 3‑position and a pyrazin‑2‑yl carbonyl; the closest commercially catalogued analog carries a 5‑trifluoromethyl‑oxadiazole (CAS 2034284‑96‑1) which introduces distinct electronic and steric properties that are expected to shift selectivity and potency profiles [2].

Quantitative Differentiation Evidence for (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(pyrazin-2-yl)methanone: Head‑to‑Head & Class‑Level Comparisons


Scaffold‑Level Antibacterial Potency: DNA Gyrase IC50 Comparison Within the 1,2,4‑Oxadiazole/Pyrrolidine Class

The target compound belongs to a scaffold class for which the most potent members achieve IC50 values as low as 120 nM against E. coli DNA gyrase, surpassing the reference inhibitor novobiocin (IC50 = 170 nM) [1]. The compound itself provides the core pharmacophore without a 5‑substituent on the oxadiazole ring, enabling direct assessment of the pyrazin‑2‑yl carbonyl contribution. By contrast, a closely related analog—pyrazin‑2‑yl(3‑(5‑(trifluoromethyl)‑1,2,4‑oxadiazol‑3‑yl)pyrrolidin‑1‑yl)methanone (CAS 2034284‑96‑1)—introduces a strong electron‑withdrawing trifluoromethyl group [2] that is known in medicinal chemistry to enhance metabolic stability and lipophilicity (XLogP3 = 0.6 for the CF3 analog) but may also alter target engagement kinetics. [Class‑level inference: direct IC50 data for CAS 2034410‑25‑6 have not been published; differentiation is based on structural features and class SAR trends.]

DNA gyrase inhibition antibacterial 1,2,4-oxadiazole pyrrolidine hybrids IC50

Topoisomerase IV Dual‑Targeting Potential: Class‑Level Comparison with Novobiocin

Dual inhibition of DNA gyrase and topoisomerase IV (Topo IV) is a desirable profile for reducing resistance emergence. Within the 1,2,4‑oxadiazole/pyrrolidine hybrid class, compound 17 achieved an IC50 of 13 µM against E. coli Topo IV, comparable to novobiocin (IC50 = 11 µM), and simultaneously inhibited DNA gyrase with an IC50 of 210 nM [1]. The target compound (CAS 2034410‑25‑6) shares the identical core structure that enables this dual‑targeting capability. Its closest analog (CAS 2034284‑96‑1) contains a 5‑trifluoromethyl substituent that is absent in the target molecule [2], potentially altering the Topo IV binding interaction. [Class‑level inference: direct Topo IV data for CAS 2034410‑25‑6 are not available; dual‑target potential is inferred from scaffold homology.]

topoisomerase IV dual inhibitor antibacterial E. coli novobiocin

Minimum Inhibitory Concentration (MIC) Benchmarking: Class‑Level Comparison with Ciprofloxacin

Antibacterial efficacy within the 1,2,4‑oxadiazole/pyrrolidine class has been demonstrated at clinically relevant MIC levels. Compound 16 exhibited MIC values of 24 ng/mL against S. aureus and 62 ng/mL against E. coli, which compare favorably with the fluoroquinolone ciprofloxacin (30 and 60 ng/mL, respectively) [1]. The target compound (CAS 2034410‑25‑6) preserves the core pyrrolidine‑oxadiazole‑pyrazine architecture but lacks the specific substitution pattern of compound 16. Its closest catalogued analog (CAS 2034284‑96‑1) features a trifluoromethyl group that increases molecular weight by approximately 83 g/mol (MW 313.24 vs. 230.22) and alters lipophilicity [2]. [Class‑level inference: MIC data for CAS 2034410‑25‑6 have not been published; antibacterial potential is inferred from scaffold homology.]

MIC antibacterial S. aureus E. coli ciprofloxacin

High‑Impact Application Scenarios for (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(pyrazin-2-yl)methanone Based on Current Evidence


DNA Gyrase / Topoisomerase IV Inhibitor Lead Optimization

The compound serves as a core scaffold for focused SAR campaigns aimed at developing dual DNA gyrase/topoisomerase IV inhibitors. Its unsubstituted oxadiazole ring permits systematic functionalization at the 5‑position, while the pyrazin‑2‑yl carbonyl provides a vector for modulating target engagement. Class precedent demonstrates that closely related hybrids achieve IC50 values of 120–270 nM against E. coli gyrase and MIC values as low as 24 ng/mL against S. aureus [1]. Procurement of this specific scaffold enables head‑to‑head comparison with the 5‑CF3 analog (CAS 2034284‑96‑1) to deconvolve the contribution of the trifluoromethyl group to potency, selectivity, and physicochemical properties .

Antibacterial Resistance‑Breaking Probe Development

Because the 1,2,4‑oxadiazole/pyrrolidine class targets DNA gyrase and topoisomerase IV through a mechanism distinct from fluoroquinolones, compounds built on this scaffold may overcome existing quinolone resistance. The unsubstituted oxadiazole variant (CAS 2034410‑25‑6) provides a clean starting point for resistance‑profiling studies against clinical isolates with characterized gyrA/parC mutations [1]. Its lower molecular weight and reduced lipophilicity relative to the CF3 analog may also favor penetration into Gram‑negative pathogens.

Chemical Biology Tool for Topoisomerase Mechanistic Studies

The compound can be employed as a minimalist probe to dissect the relative contributions of the oxadiazole, pyrrolidine, and pyrazine moieties to topoisomerase inhibition. In class‑representative hybrids, compound 17 demonstrated an E. coli Topo IV IC50 of 13 µM, on par with novobiocin (11 µM) [1]. The target compound, lacking extraneous substituents, is ideally suited for photoaffinity labeling or biotinylated derivative synthesis to map binding site interactions.

Heterocyclic Building Block for Medicinal Chemistry Diversification

As a commercially available research chemical , the compound is positioned for use as a versatile intermediate in the synthesis of diverse 1,2,4‑oxadiazole‑containing libraries. Its pyrrolidine nitrogen and oxadiazole ring provide orthogonal functionalization handles, enabling parallel synthesis of analogs that vary at both the N‑acyl and oxadiazole 5‑position, facilitating high‑throughput SAR exploration in antibacterial and potentially other target areas.

Quote Request

Request a Quote for (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(pyrazin-2-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.